molecular formula C13H21NO5 B3015179 Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 871727-75-2

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No. B3015179
CAS RN: 871727-75-2
M. Wt: 271.313
InChI Key: WZKJJCVPZFSEJO-RKDXNWHRSA-N
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Description

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1-(tert-butyl) 2-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 . The compound has a rotatable bond count of 3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass of the compound is 171.125928785 g/mol .

Scientific Research Applications

Phosphine-Catalyzed Annulation

An expedient phosphine-catalyzed [4 + 2] annulation process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon. This process, which leads to the synthesis of highly functionalized tetrahydropyridines, underscores the utility of ethyl-based compounds in facilitating complex organic reactions with complete regioselectivity and high diastereoselectivities. Such reactions are essential for synthesizing compounds with specific configurations and properties, critical in pharmaceutical research and development (Zhu, Lan, & Kwon, 2003).

Synthetic Studies Related to DPP Pigments

Ethyl-based compounds, such as ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates, have been used in synthetic studies related to diketopyrrolopyrrole (DPP) pigments. These studies involve reactions with esters or acyl halides, showcasing the flexibility of ethyl-based compounds in the synthesis of novel N,N′-disubstituted DPP derivatives. Such compounds have potential applications in the development of new materials and pigments with unique properties (Morton et al., 2005).

Pyrrolopyridine Analogs of Nalidixic Acid

The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate illustrates the role of ethyl-based compounds in creating analogs of nalidixic acid with antibacterial activity. This highlights the significance of such compounds in medicinal chemistry and the development of new antibacterial agents (Toja et al., 1986).

Renewable PET Synthesis

In the context of sustainable chemistry, ethyl-based compounds have been employed in the synthesis of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions. This research demonstrates the application of ethyl-based compounds in creating renewable materials, contributing to the development of sustainable production methods for plastics and polymers (Pacheco et al., 2015).

Safety and Hazards

The compound is associated with the hazard statement H302, indicating that it may be harmful if swallowed . The safety information also includes the signal word “Warning” and the pictogram of an exclamation mark .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJJCVPZFSEJO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate

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